molecular formula C19H19N B1203295 Norcyclobenzaprine CAS No. 303-50-4

Norcyclobenzaprine

Numéro de catalogue B1203295
Numéro CAS: 303-50-4
Poids moléculaire: 261.4 g/mol
Clé InChI: XECQQDXTQRYYBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norcyclobenzaprine is an organic tricyclic compound . It is also known by other names such as Desmethylcyclobenzaprine and 10,11-Dehydronortriptyline .


Molecular Structure Analysis

Norcyclobenzaprine has a molecular formula of C19H19N . Its IUPAC name is N-methyl-3-(2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine . The compound has a molecular weight of 261.4 g/mol . It contains a total of 41 bonds, including 22 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 secondary amine .


Physical And Chemical Properties Analysis

Norcyclobenzaprine has an average mass of 261.361 Da and a monoisotopic mass of 261.151764 Da . More detailed physical and chemical properties are not available in the sources I found .

Applications De Recherche Scientifique

Clinical Testing

Scientific Field

Pharmacology and Toxicology

Application Summary

Norcyclobenzaprine is used as a reference material in clinical testing to monitor the presence and concentration of cyclobenzaprine, a muscle relaxant, in patients’ samples. It is particularly relevant in pain prescription monitoring and urine drug testing.

Methods of Application

The compound is prepared as a 1.0 mg/mL solution in methanol and used in gas chromatography (GC) and liquid chromatography (LC) as a certified reference material .

Results Summary

As a standard, it ensures accurate quantification of cyclobenzaprine metabolites in biological samples, aiding in the assessment of drug usage and compliance.

Pharmacological Research

Scientific Field

Pharmacodynamics

Application Summary

Norcyclobenzaprine is studied for its antagonistic effects on various receptors, which has implications for treating conditions like fibromyalgia by improving sleep quality .

Methods of Application

Researchers conduct equilibrium receptor binding assays and ligand-induced intracellular Ca²⁺ mobilization studies using cell lines expressing human serotonin, adrenergic, histamine, and muscarinic receptors.

Results Summary

Norcyclobenzaprine exhibits high-affinity binding and functional antagonism at these receptors, with Ki and IC50 values indicating potent activity, which may contribute to the therapeutic effects of cyclobenzaprine.

Sleep Quality Improvement in Fibromyalgia

Scientific Field

Neuropharmacology

Application Summary

The metabolite is implicated in the improvement of sleep quality in fibromyalgia patients due to its interaction with CNS targets relevant to cyclobenzaprine’s actions.

Methods of Application

Clinical trials measure plasma levels of Norcyclobenzaprine and assess its binding and functional activity on CNS receptors after oral administration of cyclobenzaprine .

Results Summary

Unexpectedly high and persistent plasma levels of Norcyclobenzaprine were observed, suggesting a longer duration of action and potential benefits for sleep quality in fibromyalgia patients.

Antipsychotic Repurposing for Glioblastoma Treatment

Scientific Field

Oncology and Pharmacogenomics

Application Summary

Norcyclobenzaprine has been identified as a potential candidate for repurposing antipsychotic drugs to treat glioblastoma, a highly malignant brain tumor .

Methods of Application

The drug repurposing approach uses genome-wide association studies (GWAS) data and pathway/gene-set analysis to identify Norcyclobenzaprine as a candidate. Cell lines are then screened for sensitivity to the compound .

Results Summary

Glioma cell lines showed higher sensitivities to Norcyclobenzaprine compared to the standard treatment, indicating its potential efficacy in disrupting survival-related pathways .

Development of Sublingual Medications

Scientific Field

Pharmaceutical Sciences

Application Summary

Research into the development of sublingual cyclobenzaprine tablets involves studying Norcyclobenzaprine as a metabolite to optimize drug formulation .

Methods of Application

The formulation process integrates disintegration, dissolution, permeation, and metabolization studies within a physiological model to develop effective sublingual tablets .

Results Summary

The study design led to successful formulation development, targeting patient-oriented drugs for the oral cavity and improving drug delivery methods .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

Norcyclobenzaprine is utilized as a certified reference material in analytical chemistry for the calibration and validation of analytical instruments and methods.

Methods of Application

The compound is prepared in a certified solution standard and used in various analytical techniques such as GC/MS and LC/MS .

Safety And Hazards

Norcyclobenzaprine is harmful if swallowed . It is recommended to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .

Relevant Papers

A paper titled “Formulation Development of Sublingual Cyclobenzaprine Tablets Empowered by Standardized and Physiologically Relevant Ex Vivo Permeation Studies” discusses the development of sublingual cyclobenzaprine tablets . The study found that a 4.68-fold enhancement was achieved through permeation model-led focused formulation development . The findings from the preformulation with regard to pH and microenvironment-modulating excipients proved supportive . The study also incorporated monitoring of drug metabolism during transmucosal permeation .

Propriétés

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECQQDXTQRYYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952664
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norcyclobenzaprine

CAS RN

303-50-4
Record name Desmethylcyclobenzaprine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCYCLOBENZAPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20 ml of saturated aqueous sodium hydrogencarbonate solution was added to 2.467 g (7.91 mmol) of cyclobenzaprine hydrochloride in 20 ml of chloroform, and they were stirred at room temperature for 10 minutes. After extracting with chloroform, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. 15 ml of toluene was added to the residue, and they were heated at 80° C. 4.0 ml (41.8 mmol) of ethyl chloroformate was added thereto, and they were stirred at 80° C. overnight. 4.0 ml (41.8 mmol) of ethyl chloroformate was added to the reaction mixture, and they were stirred under heating for 2 days. Water was added to the reaction mixture. After extracting with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was purified by the silica gel chromatography (hexane:ethyl acetate=1:1). 11.4 ml of 1-butanol and 1.97 g (35.1 mmol) of powdery potassium hydroxide were added to the obtained product, and they were stirred under heating at 120° C. for 4 hours. The reaction mixture was poured in water at room temperature. After the extraction with chloroform, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduce pressure to obtain the title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.467 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.97 g
Type
reactant
Reaction Step Six
Quantity
11.4 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norcyclobenzaprine
Reactant of Route 2
Norcyclobenzaprine
Reactant of Route 3
Norcyclobenzaprine
Reactant of Route 4
Norcyclobenzaprine
Reactant of Route 5
Norcyclobenzaprine
Reactant of Route 6
Reactant of Route 6
Norcyclobenzaprine

Citations

For This Compound
93
Citations
ECC Wong, J Koenig, J Turk - Journal of analytical toxicology, 1995 - academic.oup.com
… of cyclobenzaprine and norcyclobenzaprine because of either … amitriptyline, and norcyclobenzaprine eluted slightly earlier … from amitriptyline and that norcyclobenzaprine could be …
Number of citations: 30 academic.oup.com
NM Van Hoey - Annals of Pharmacotherapy, 2005 - journals.sagepub.com
… to an inactive secondary amine, norcyclobenzaprine. Adverse anticholinergic effects at … Their respective metabolites of norcyclobenzaprine and nortriptyline share this similarity. In …
Number of citations: 19 journals.sagepub.com
B Daugherty, NC Monti, V Panzeri, R Marelli… - American Society for …, 2016 - getfilings.com
… The plasma levels of norcyclobenzaprine (nCBP), the major metabolite of CBP, were lower with TNX-102 SL consistent with bypassing first pass hepatic metabolism. TNX-102 SL was …
Number of citations: 3 www.getfilings.com
HW Darwish, IA Naguib, IA Darwish - Spectrochimica Acta Part A …, 2018 - Elsevier
Five modified multivariate calibration models based on classical least squares (CLS) in addition to traditional CLS model are developed and validated for assaying cyclobenzaprine HCl …
Number of citations: 4 www.sciencedirect.com
S Lederman, LM Arnold, B Vaughn… - Arthritis Care & …, 2023 - Wiley Online Library
… exposure to the cyclobenzaprine metabolite norcyclobenzaprine (16). Cyclobenzaprine … A single 5-mg dose of oral cyclobenzaprine results in accumulation of norcyclobenzaprine, …
Number of citations: 4 onlinelibrary.wiley.com
WZ Lin, YC Liu, MC Lee… - Journal of …, 2022 - … -medicine.biomedcentral.com
… In particular, cell lines showed significantly higher sensitivities to Norcyclobenzaprine and Protriptyline which were predicted to bind targets to disrupt a certain molecular function such …
BA Way, D Stickle, ME Mitchell… - Journal of analytical …, 1998 - academic.oup.com
… from CHFBnorcyclobenzaprine (lower panel). … norcyclobenzaprine are also incompletely resolved in this HPLC system (14). The TFA derivatives of nortriptyline and norcyclobenzaprine …
Number of citations: 39 academic.oup.com
AR Polepally, JR King, B Ding, DL Shuster… - Clinical …, 2016 - Springer
… Elimination of the cyclobenzaprine metabolite norcyclobenzaprine has not been well-characterized due to its long t ½ , and in the current study the pharmacokinetic sampling times were …
Number of citations: 31 link.springer.com
GM Sullivan, RM Gendreau, J Gendreau, P Peters… - Psychiatry …, 2021 - Elsevier
… to the long-lived active metabolite, norcyclobenzaprine, which has more minimal circadian … and awakening, whereas the metabolite norcyclobenzaprine is persistent due to a long (3 …
Number of citations: 6 www.sciencedirect.com
MA Glinn, AJ Lickteig, L Weber, S Recer… - Journal of analytical …, 2017 - academic.oup.com
… to have lower cyclobenzaprine and norcyclobenzaprine levels than specimens from orally … and 272 ng/mL for norcyclobenzaprine when consumed orally, as compared with 54 ng/mL …
Number of citations: 6 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.